molecular formula C17H15F3N4 B1401789 Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311280-41-7

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401789
CAS No.: 1311280-41-7
M. Wt: 332.32 g/mol
InChI Key: MFJUVESIRZKFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a complex organic compound that features a pyrazole ring, a phenyl group, and a trifluoromethyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a trifluoromethyl-pyridine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Applications in Scientific Research

The compound exhibits potential applications across various fields, particularly in medicinal chemistry and agricultural science. Below are some key areas of application:

Pharmaceutical Development

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has shown promise in drug development due to its biological activity:

  • Anti-inflammatory Properties : Similar compounds have been documented to inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways. This suggests potential use in treating inflammatory diseases.
  • Anticancer Activity : Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth, making this compound a candidate for anticancer drug development.

Agrochemical Applications

The structural features of this compound may also lend themselves to applications in agrochemicals:

  • Pesticide Development : The trifluoromethyl group can enhance biological activity and stability, potentially leading to the development of effective pesticides.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other complex organic molecules:

  • Synthetic Pathways : Its diverse functional groups allow it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks, making it useful in synthetic organic chemistry.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds with pyrazole and pyridine structures:

Study ReferenceFocusFindings
Anti-inflammatory effectsDemonstrated inhibition of COX enzymes in vitro, suggesting potential therapeutic applications.
Anticancer propertiesShowed cytotoxic effects on several cancer cell lines, indicating promise for further development as an anticancer agent.
Agrochemical potentialEvaluated as a candidate for pesticide formulation due to enhanced stability and efficacy against pests.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is unique due to its trifluoromethyl-pyridine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, commonly referred to as compound 1311279-58-9, is a complex organic molecule notable for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N4, with a molecular weight of 346.35 g/mol. The compound features a trifluoromethyl group, a pyridine ring, and a pyrazole moiety, which are significant contributors to its biological activity.

PropertyValue
IUPAC NameN,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
CAS Number1311279-58-9
Molecular FormulaC18H17F3N4
Molecular Weight346.35 g/mol
Purity≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole structure. For instance, derivatives containing trifluoromethyl phenyl groups have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs) and were effective in inhibiting biofilm formation, indicating their potential as therapeutic agents against resistant bacterial strains .

Case Study: Antimicrobial Efficacy

A study synthesized various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited:

  • High potency against Staphylococcus aureus.
  • Bactericidal effects confirmed through time-kill assays.
  • Moderate inhibition of biofilm formation and destruction.

These findings suggest that the compound could serve as a lead structure for developing new antimicrobials .

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered considerable attention. Research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, studies on breast cancer cells (MDA-MB-231) revealed that specific derivatives could enhance caspase activity and trigger morphological changes indicative of apoptosis at micromolar concentrations .

Data Table: Anticancer Activity Overview

CompoundCell LineConcentration (µM)Apoptosis InductionCaspase Activity Increase
7dMDA-MB-2311.0Yes1.33 times
7hMDA-MB-23110.0Yes1.57 times
10cMDA-MB-2312.5YesNot specified

These results underscore the potential of this class of compounds in cancer therapy, particularly in targeting resistant cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division.
  • Caspase Activation : Induction of apoptosis through caspase pathway activation is a key feature in its anticancer activity.
  • Biofilm Disruption : The ability to disrupt bacterial biofilms enhances its efficacy as an antimicrobial agent.

Properties

IUPAC Name

N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-4-11(8-12)14-6-7-21-23-14/h3-10H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJUVESIRZKFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 2
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 3
Reactant of Route 3
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 4
Reactant of Route 4
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 5
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 6
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.